molecular formula C12H15FN2S B5518910 N-(2-fluorophenyl)-1-piperidinecarbothioamide CAS No. 4378-32-9

N-(2-fluorophenyl)-1-piperidinecarbothioamide

Cat. No. B5518910
CAS RN: 4378-32-9
M. Wt: 238.33 g/mol
InChI Key: QBPJONIDRCVFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "N-(2-fluorophenyl)-1-piperidinecarbothioamide" involves multi-step chemical processes. Studies such as those by Macalik et al. (2021) and Babu et al. (2015) demonstrate the synthesis of similar compounds through intermediate stages, ultimately achieving the target molecule by final crystallization or through specific reactions involving piperazine and carbothioamide derivatives (Macalik et al., 2021) (Babu et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this class has been explored through techniques such as NMR, MS spectroscopy, and X-ray crystallography. Studies have detailed the arrangement of atoms and the spatial configuration, providing insights into the structural characteristics that influence the compound's reactivity and interactions (Macalik et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving "N-(2-fluorophenyl)-1-piperidinecarbothioamide" derivatives highlight the reactivity of the fluorophenyl and piperidinecarbothioamide moieties. These reactions can include nucleophilic substitutions, electrophilic additions, and complexation with metals, as shown in studies by Babu et al. (2015) and others, indicating a versatile chemistry suitable for further functionalization and application development (Babu et al., 2015).

Scientific Research Applications

Metabotropic Glutamate Receptor Modulation

Research on compounds structurally related to N-(2-fluorophenyl)-1-piperidinecarbothioamide, such as ADX47273, shows their potential in modulating metabotropic glutamate receptor subtype 5 (mGlu5). These compounds, known as positive allosteric modulators (PAMs), enhance N-methyl-d-aspartate receptor function and may offer novel approaches for the treatment of psychiatric disorders like schizophrenia (Liu et al., 2008).

Motilin Receptor Agonism

Another structurally similar compound, GSK962040, demonstrates the role of these molecules as motilin receptor agonists. Such compounds have shown potentiation of gastric antrum tissue contractions and possess promising pharmacokinetic profiles, highlighting their potential in gastrointestinal motility disorders research (Westaway et al., 2009).

Neuroreceptor Imaging

Compounds like [18F]p-MPPF, used in positron emission tomography (PET), are valuable for studying the serotonergic neurotransmission by targeting 5-HT1A receptors. This research is crucial for understanding various neurological and psychiatric conditions (Plenevaux et al., 2000).

Corrosion Inhibition

Beyond pharmacological applications, derivatives of piperidine, similar to N-(2-fluorophenyl)-1-piperidinecarbothioamide, have been explored for their corrosion inhibition properties on metal surfaces. This illustrates the compound's potential utility in materials science and engineering (Kaya et al., 2016).

Chemical Synthesis and Drug Development

The structural motif of N-(2-fluorophenyl)-1-piperidinecarbothioamide is pivotal in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. Such research underscores the importance of these compounds in developing therapeutic agents for psychiatric conditions (Botteghi et al., 2001).

Mechanism of Action

If the compound is a drug, this would involve understanding how it interacts with the body to produce its effects. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include developing new synthetic routes, studying new reactions, or investigating its potential uses .

properties

IUPAC Name

N-(2-fluorophenyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2S/c13-10-6-2-3-7-11(10)14-12(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPJONIDRCVFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963110
Record name N-(2-Fluorophenyl)piperidine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4378-32-9
Record name N-(2-Fluorophenyl)piperidine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.